Fmoc-D-Hse(Trt)-OH

Peptide Synthesis Chiral Resolution Analytical Characterization

Inconsistent enantiomeric purity in D-amino acid building blocks can derail all-D peptide therapeutic development and waste costly synthesis resources. Fmoc-D-Hse(Trt)-OH (CAS 257886-01-4) resolves this with rigorous chiral quality control and orthogonal Fmoc/Trt protection designed for reliable solid-phase peptide synthesis. • ≥99.5% chiral purity (HPLC) minimizes L-isomer contamination, preserving structural and functional integrity of all-D peptides. • Selective Trt deprotection (1% TFA in DCM) proceeds without Fmoc loss, enabling on-resin side-chain modifications for peptide-drug conjugates and branched architectures. • Available at kg scale with batch-to-batch consistency and ≤0.5% moisture, supporting seamless transition from discovery to process development.

Molecular Formula C38H33NO5
Molecular Weight 583,7 g/mole
CAS No. 257886-01-4
Cat. No. B557665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Hse(Trt)-OH
CAS257886-01-4
SynonymsFmoc-D-Hse(Trt)-OH; Fmoc-D-Homoser(Trt)-OH; 257886-01-4; Nalpha-Fmoc-O-trityl-D-homoserine; AmbotzFAA1100; PubChem18951; 95727_FLUKA; 95727_SIGMA; CTK8E9922; N|A-Fmoc-O-trityl-D-homoserine; ZINC45329798; RT-012943; FT-0651904; X3643; I06-2059
Molecular FormulaC38H33NO5
Molecular Weight583,7 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
InChIKeyQUTREFXHXPNEJN-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Hse(Trt)-OH Product Overview


Fmoc-D-Hse(Trt)-OH (CAS 257886-01-4) is a non-proteinogenic, orthogonally protected D-amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) . It features an Fmoc group for Nα-protection and a Trt group for side-chain hydroxyl protection, enabling selective deprotection strategies . The compound's D-configuration distinguishes it from its L-isomer counterpart, Fmoc-L-Hse(Trt)-OH (CAS 111061-55-3) .

1 D-configuration homoserine building block for SPPS
2 Orthogonal Fmoc/Trt protection supports selective on-resin modifications
3 Compatible with standard Fmoc-SPPS automation and deprotection protocols

Risks of Generic Substitution


Substituting Fmoc-D-Hse(Trt)-OH with a generic alternative without verification can compromise synthesis outcomes due to variations in enantiomeric purity, batch-to-batch consistency, and trace impurities that affect coupling efficiency and product yield . The orthogonality of Fmoc and Trt groups is essential for complex peptide syntheses requiring post-assembly side-chain modifications . Replacing with an alternative D-homoserine derivative, such as an O-allyl protected variant, introduces a completely different deprotection strategy and may not be compatible with standard Fmoc-SPPS protocols [1].

Enantiomeric purity Generic alternatives may exhibit enantiomeric purity variations, potentially altering peptide stereochemistry and target interaction profiles.
Deprotection selectivity Replacing with O-allyl or other side-chain protections introduces different cleavage chemistry, which may not align with standard Fmoc-SPPS workflows.
Batch consistency Unverified sources may lack lot-to-lot consistency in purity and moisture, influencing coupling reproducibility.

Selection Evidence & Comparisons


Chiral Purity & Specific Rotation

The D-configuration of Fmoc-D-Hse(Trt)-OH is verified by chiral HPLC and specific optical rotation. This distinguishes it from the L-isomer (Fmoc-L-Hse(Trt)-OH, CAS 111061-55-3) .

Chiral Purity & Rotation
Cross-study comparable
D-isomer: [α]D20 +14°±2°, ≥99.5% ee (chiral HPLC)
L-isomer: [α]D20 −14°±2°
Chiral identity verification for D-peptide research
Opposite sign supports enantiomer attribution
Peptide Synthesis Chiral Resolution Analytical Characterization

Melting Point & Crystallinity

The melting point range of a solid-phase synthesis building block can indicate its purity and crystallinity. A higher, sharper melting point range often correlates with a more crystalline, purer product, which can be advantageous for automated peptide synthesizers .

Melting Point Range
Cross-study comparable
Target: 68–73 °C
Comparator: 63–67 °C (alternative source)
Narrower range may indicate higher crystallinity
Supports handling and automated SPPS reproducibility
Solid-Phase Synthesis Material Characterization Process Chemistry

Orthogonal Deprotection Selectivity

The orthogonal protection of Fmoc-D-Hse(Trt)-OH allows for selective removal of the Trt group in the presence of other acid-labile groups (e.g., Boc) and without affecting the Fmoc group, a key advantage for on-resin modifications .

Orthogonal Deprotection
Class-level inference
Trt removal: 1% TFA/DCM with TIS
O-allyl removal: Pd catalysis, not standard Fmoc-SPPS compatible
Selectivity enables on-resin modifications
Qualitative difference in deprotection strategy
Solid-Phase Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

HPLC Purity & Moisture Content

For accurate stoichiometry in automated peptide synthesis, knowing the exact purity and water content is essential to avoid under-coupling or side reactions [1]. Specifications from suppliers provide a baseline for comparison.

Purity & Moisture
Cross-study comparable
≥98% (HPLC), ≤0.5% moisture
Supports accurate stoichiometry in SPPS
Moisture specification reduces water-induced side reactions
Analytical Chemistry Quality Control Peptide Synthesis

Scalability & Process Development

For projects progressing from discovery to preclinical development, the ability to source a compound at larger scales with consistent quality is a critical factor in supplier selection [1].

Supply Scale
Supporting evidence
Available up to kg quantities with batch COA
Supports scale-up process research continuity
Vendor-dependent; verify lot-specific data
Process Chemistry Scale-up Synthesis Drug Development

Optimal Application Scenarios


All-D Peptide Synthesis

Fmoc-D-Hse(Trt)-OH is essential for synthesizing all-D peptide therapeutics, which exhibit increased resistance to proteolytic degradation. Its high chiral purity (≥99.5%) is critical for minimizing the incorporation of L-isomers, which can compromise the peptide's structural and functional integrity . This application is supported by evidence of its specific optical rotation ([α]D20 = +14 ± 2°) which distinguishes it from the L-isomer.

On-Resin Modification & Bioconjugation

The orthogonal protection of Fmoc-D-Hse(Trt)-OH, where the Trt group can be selectively removed with 1% TFA without affecting the Fmoc group, makes it an ideal building block for on-resin modifications . This enables the creation of branched peptides, peptide-drug conjugates, or other complex structures directly on the solid support, which is a powerful technique in chemical biology and drug discovery .

Large-Scale D-Peptide API Development

For projects requiring multi-gram to kilogram quantities of D-homoserine-containing peptides, sourcing Fmoc-D-Hse(Trt)-OH from a vendor that offers it at kg scale with specified purity (≥98% HPLC, ≤0.5% moisture) ensures a reliable supply chain for process development . This mitigates the risk of material shortages or quality variations that can derail scale-up efforts.

D-Amino Acid AMP Synthesis

D-amino acid substitutions are a common strategy to enhance the stability of antimicrobial peptides (AMPs) in vivo without sacrificing potency. Fmoc-D-Hse(Trt)-OH provides the necessary D-configuration building block for SPPS of such AMPs. Its defined purity and melting point characteristics support reproducible synthesis, which is essential for structure-activity relationship (SAR) studies and preclinical development .

Application
Selection Property
Validation Focus
D-Peptide Synthesis Studies
High enantiomeric purity
Chiral identity and D-isomer incorporation
On-Resin Modification Research
Orthogonal Trt protection
Selective side-chain deprotection efficiency
Scale-up Peptide Synthesis
Multi-gram to kg availability
Batch consistency and purity verification
D-Amino Acid AMP Studies
D-configuration for stability research
Proteolytic stability and assay reproducibility

Technical Documentation Hub

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32 linked technical documents
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